molecular formula C4H8ClNO3 B596823 Oxazolidine-4-carboxylic acid hydrochloride CAS No. 162285-30-5

Oxazolidine-4-carboxylic acid hydrochloride

Cat. No.: B596823
CAS No.: 162285-30-5
M. Wt: 153.562
InChI Key: QDWFSTLUZHSBAS-UHFFFAOYSA-N
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Description

Oxazolidine-4-carboxylic acid hydrochloride is a heterocyclic compound with the molecular formula C4H8ClNO3. It is a derivative of oxazolidine, a five-membered ring containing one nitrogen and one oxygen atom. This compound is known for its diverse applications in various fields, including pharmaceuticals, industrial chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxazolidine-4-carboxylic acid hydrochloride typically involves the reaction of 1,2-amino alcohols with carboxylic acids. One common method is the metal-free domino annulation/Mannich reaction, where 1,2-amino alcohols react with formaldehyde and aryl- or alkylpropiolic acids under mild conditions to form N-propargyloxazolidines . Another approach involves transition metal-catalyzed cascade reactions and extended one-pot asymmetric azaelectrocyclization .

Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions due to their efficiency and high yield. These methods are scalable and can be optimized for large-scale production, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Oxazolidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The compound’s reactivity is influenced by the presence of the nitrogen and oxygen atoms in the ring, which can participate in different reaction mechanisms .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxazolidinones, amino alcohols, and various substituted oxazolidines, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Uniqueness: Oxazolidine-4-carboxylic acid hydrochloride is unique due to its specific combination of nitrogen and oxygen atoms in the ring, which imparts distinct reactivity and stability. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

1,3-oxazolidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3.ClH/c6-4(7)3-1-8-2-5-3;/h3,5H,1-2H2,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWFSTLUZHSBAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCO1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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